膦羧酸

描述

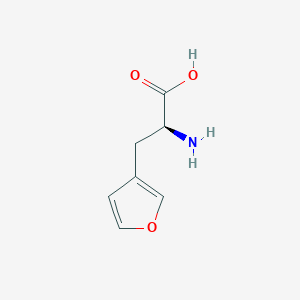

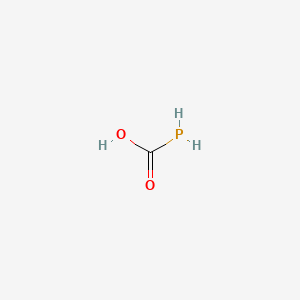

Phosphanecarboxylic acid (PCA) is an organic chemical compound formed by binding phosphonic groups to the carboxylic group. It is an excellent diffuser for calcium carbonate and calcium phosphate deposits in circulating cooling systems. PCA exhibits good anti-fouling properties on barium sulfate, strontium sulfate, and silica deposits. The chemical formula for PCA is CH₃O₂P, and it appears as a colorless, clear liquid with a slight odor. Its pH ranges from 3 to 3.5 .

Chemical Reactions Analysis

PCA inhibits osteoclastic bone resorption via a unique mechanism. It attaches to hydroxyapatite binding sites on bony surfaces undergoing active resorption. Upon osteoclast-mediated bone resorption, PCA impairs the osteoclasts’ ability to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption. Additionally, PCA reduces osteoclast activity by affecting osteoclast progenitor development, recruitment, and apoptosis. It also indirectly impacts bone formation by inhibiting bone resorption, leading to decreased bone formation .科学研究应用

有机合成

膦羧酸在有机合成中起着至关重要的作用,因为它羧基的反应活性。 它可以作为合成各种有机化合物的先驱,包括酯和酰胺,这些化合物是生产药物和聚合物的基础 .

纳米技术

在纳米技术中,膦酰甲酸被用于纳米粒子的表面改性。 它能够与金属表面形成稳定的键,使其成为创建具有特定性质的功能化纳米粒子的绝佳选择,例如提高溶解度或改变电学特性 .

聚合物化学

这种化合物在聚合物化学中是不可或缺的,它被用来将含磷侧链引入聚合物。 这些侧链可以赋予聚合物独特的特性,例如阻燃性、可染色性和抗静电性 .

分离科学

膦羧酸衍生物用于分离科学,特别是在离子交换树脂和螯合剂的开发中。 这些材料对于净化水、回收金属以及各种工业分离过程至关重要 .

农业

在农业中,该酸的衍生物可以用作螯合剂,更有效地将必需营养素输送到植物。 它们也可以用来开发具有特定作用机制的杀虫剂和除草剂 .

医药

在医学上,膦羧酸衍生物因其在药物递送系统中的潜力而受到探索。 它们与各种物质结合的能力可以被利用来将药物靶向体内特定部位 .

环境应用

由于其结合特性,膦酰甲酸可用于环境应用,例如从废水中去除重金属。 它可以与金属形成络合物,促进从污染源中提取它们 .

传感和驱动

该化合物的衍生物表现出 pH 敏感行为,使其适合开发能够检测环境条件变化的传感器。 它们也可以用于控制释放应用的执行器 .

作用机制

PCA primarily inhibits osteoclastic bone resorption by disrupting osteoclast function. It interferes with the ruffled border formation, proton production, and adherence of osteoclasts to the bone surface. Additionally, PCA promotes osteoclast apoptosis. While it also affects osteoblasts, its primary action is antiresorptive .

Physical and Chemical Properties Analysis

Safety and Hazards

属性

IUPAC Name |

phosphanylformic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3O2P/c2-1(3)4/h4H2,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUIIHOXOWVKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559205 | |

| Record name | Phosphanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

35% aqueous solution: Light yellow liquid with a mild odor; [BWA Water Additives MSDS] | |

| Record name | 2-Propenoic acid, polymer with sodium phosphinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

71050-62-9, 23636-66-0 | |

| Record name | 2-Propenoic acid, polymer with sodium phosphinate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, polymer with sodium phosphinate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chlorobenzo[d]thiazole](/img/structure/B1591031.png)

![1,4-Dioxaspiro[4.5]decan-8-amine](/img/structure/B1591035.png)